Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate
Description
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-dioxazole core substituted with a benzyl group at position 3, a phenyl group at position 5, and a methyl carboxylate ester at position 2. The 1,2,4-dioxazole ring system is a five-membered aromatic heterocycle containing two oxygen atoms and one nitrogen atom, which confers unique electronic and steric properties.
This compound’s structural complexity necessitates advanced analytical techniques for characterization. Crystallographic analysis, often performed using SHELX software (e.g., SHELXL for refinement), is critical for confirming its three-dimensional arrangement and intermolecular interactions .
Properties
CAS No. |
64686-54-0 |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
methyl 3-benzyl-5-phenyl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C17H15NO4/c1-20-16(19)17(12-13-8-4-2-5-9-13)18-15(21-22-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
JBYWPAJNSNZGIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(N=C(OO1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate typically involves the condensation of benzyl carbazate with an appropriate aldehyde, followed by oxidative cyclization and rearrangement. A common method involves the use of iodine as a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzoxazole and Thiophene Derivatives
Methyl 2-Substitutedphenyl-1,3-Benzoxazole-5-Carboxylates (3a-e)
These benzoxazole derivatives, synthesized via condensation of methyl-3-amino-4-hydroxybenzoate with aryl acids, share a benzoxazole core (one oxygen and one nitrogen atom in the heterocycle) and a carboxylate ester group. Key differences include:
- Heteroatom Arrangement : The 1,3-benzoxazole core lacks the second oxygen atom present in 1,2,4-dioxazoles, reducing ring strain and altering electronic properties.
- Synthesis : Refluxing with aryl acids (e.g., ) contrasts with the likely cyclization or [3+2] dipolar reactions required for 1,2,4-dioxazoles.
- Applications : Benzoxazoles are widely studied for antimicrobial and anti-inflammatory activities, whereas 1,2,4-dioxazoles remain underexplored in pharmacological contexts .
Thiophene-Pyrazole Hybrids (7a-b)
Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) feature thiophene and pyrazole moieties.
Physicochemical Properties
The table below summarizes key differences:
Reactivity and Stability
- Hydrolysis Sensitivity : The methyl carboxylate in the dioxazole derivative is likely more prone to hydrolysis under basic conditions compared to benzoxazole esters due to electron-withdrawing effects of the adjacent oxygen atoms.
- Thermal Stability : The 1,2,4-dioxazole ring’s higher ring strain may reduce thermal stability relative to benzoxazoles.
- Functionalization Potential: The benzyl group offers sites for hydrogenation or oxidation, whereas the phenyl group at position 5 could undergo electrophilic substitution.
Biological Activity
Methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole-3-carboxylate (CAS No. 64686-54-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C17H15N O4
- Molecular Weight : 297.31 g/mol
- CAS Registry Number : 64686-54-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its role in inhibiting specific enzymes.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-dioxazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of dioxazoles can effectively inhibit bacterial and fungal growth. For instance:
- Antitubercular Activity : Dioxazole derivatives have been tested against Mycobacterium tuberculosis, revealing promising results. Compounds with the dioxazole structure demonstrated activity against both drug-sensitive and resistant strains of M. tuberculosis .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes:
- Notum Carboxylesterase : This enzyme plays a crucial role in various biological processes, including lipid metabolism. The inhibition of Notum by compounds like methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole can potentially lead to therapeutic applications in diseases where lipid metabolism is disrupted .
Study on Antimicrobial Properties
A study conducted by Dhumal et al. (2016) investigated the antimicrobial efficacy of various dioxazole derivatives. The results indicated that compounds similar to methyl 3-benzyl-5-phenyl-3H-1,2,4-dioxazole showed significant inhibition against Mycobacterium bovis BCG, both in active and dormant states. Molecular docking studies suggested a high binding affinity to the active site of the mycobacterial enoyl reductase (InhA) enzyme .
Enzyme Inhibition Research
In a separate study focusing on enzyme inhibitors, researchers optimized the synthesis of substituted dioxazoles and assessed their inhibitory effects on Notum carboxylesterase activity. The findings suggested that methyl 3-benzyl-5-phenyl derivatives exhibited enhanced inhibitory profiles compared to other structural analogs .
Data Table: Biological Activities of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
